molecular formula C20H26ClNO3 B5218577 2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate

2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate

Cat. No.: B5218577
M. Wt: 363.9 g/mol
InChI Key: PTRXOCNYGNFJDH-UHFFFAOYSA-N
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Description

2-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate is a complex organic compound with a unique structure It features a tricyclic decane core linked to an aminoethyl group and a chlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate typically involves multiple steps. One common approach starts with the preparation of the tricyclic decane core, which can be synthesized through a series of cyclization reactions. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the chlorophenoxyacetate moiety is attached through an esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-ylamino]ethyl (4-chlorophenoxy)acetate is unique due to its tricyclic decane core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-12-19(23)24-6-5-22-20-15-8-13-7-14(10-15)11-16(20)9-13/h1-4,13-16,20,22H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRXOCNYGNFJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCOC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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